N-BOC-3-Methoxy-4-nitroaniline

Analytical Chemistry Chemical Synthesis Quality Assurance

N-BOC-3-Methoxy-4-nitroaniline (CAS 877671-39-1), systematically named tert-butyl (3-methoxy-4-nitrophenyl)carbamate, is a bench-stable, Boc-protected aromatic amine featuring a 3-methoxy-4-nitrophenyl core (molecular formula C₁₂H₁₆N₂O₅, molecular weight 268.27 g/mol). Its signature tert-butoxycarbonyl (Boc) group provides orthogonal protection for the aniline nitrogen, enabling selective downstream transformations while the methoxy and nitro substituents establish a defined electronic and steric environment.

Molecular Formula C12H16N2O5
Molecular Weight 268.269
CAS No. 877671-39-1
Cat. No. B3018866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-3-Methoxy-4-nitroaniline
CAS877671-39-1
Molecular FormulaC12H16N2O5
Molecular Weight268.269
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15)
InChIKeyPIHXKPLPECCTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-3-Methoxy-4-nitroaniline (CAS 877671-39-1) | Procurement-Ready tert-Butyl (3-methoxy-4-nitrophenyl)carbamate Building Block


N-BOC-3-Methoxy-4-nitroaniline (CAS 877671-39-1), systematically named tert-butyl (3-methoxy-4-nitrophenyl)carbamate, is a bench-stable, Boc-protected aromatic amine featuring a 3-methoxy-4-nitrophenyl core (molecular formula C₁₂H₁₆N₂O₅, molecular weight 268.27 g/mol) . Its signature tert-butoxycarbonyl (Boc) group provides orthogonal protection for the aniline nitrogen, enabling selective downstream transformations while the methoxy and nitro substituents establish a defined electronic and steric environment [1]. Commercially offered with purities typically ≥95% , this compound functions as a strategic intermediate in medicinal chemistry and heterocycle synthesis, wherein the nitro group can be reduced to an amine and the Boc group removed under mild acidic conditions.

Why N-BOC-3-Methoxy-4-nitroaniline (CAS 877671-39-1) Cannot Be Interchanged with Other Boc-Protected or Nitroaniline Building Blocks


The precise substitution pattern—a 3-methoxy group para to the nitro moiety and meta to the carbamate nitrogen—creates a unique electronic and steric landscape that is not replicated by common analogs. Replacing this compound with the unprotected 3-methoxy-4-nitroaniline (CAS 16292-88-9) eliminates the Boc group, exposing the free amine to unwanted side reactions such as oxidation or premature coupling . Switching to the regioisomeric 2-methoxy-4-nitroaniline (CAS 97-52-9) alters the electron density on the aromatic ring and the position of potential hydrogen-bond acceptors, which can redirect the regioselectivity of electrophilic aromatic substitutions and metal-catalyzed cross-couplings . Even substituting with a different Boc-protected aniline (e.g., N-Boc-4-methoxyaniline, CAS 18437-68-8) that lacks the nitro group removes a key functional handle for subsequent reduction to an amine or participation in nucleophilic aromatic substitution. The orthogonal nature of the Boc protecting group relative to the reducible nitro group is a specific design feature that enables sequential functionalization of the aniline nitrogen and the para-position . Below, quantitative evidence substantiates why these differences translate into tangible procurement and selection outcomes.

Quantitative Procurement Evidence for N-BOC-3-Methoxy-4-nitroaniline (CAS 877671-39-1): Purity, Stability, and Structural Advantages


Purity Specification: N-BOC-3-Methoxy-4-nitroaniline vs. Unprotected Analog

Commercial N-BOC-3-Methoxy-4-nitroaniline is consistently available with a minimum purity of 95% and up to 98% . In contrast, the unprotected analog 3-methoxy-4-nitroaniline (CAS 16292-88-9) is also typically offered at ≥98% purity, but its free amine is susceptible to aerial oxidation and discoloration upon storage, which can compromise purity over time and introduce purification steps prior to use . The Boc group in 877671-39-1 stabilizes the amine, mitigating this degradation pathway and ensuring a more consistent starting material.

Analytical Chemistry Chemical Synthesis Quality Assurance

Storage and Shipping Stability: Ambient Temperature Handling vs. Refrigerated Analogs

N-BOC-3-Methoxy-4-nitroaniline is designated for long-term storage in a cool, dry place and can be shipped at room temperature within the continental US . In contrast, the unprotected 3-methoxy-4-nitroaniline requires storage at 2-8°C and protection from light . The Boc-protected derivative's reduced sensitivity to ambient conditions simplifies logistics and reduces cold-chain shipping costs, a direct procurement advantage.

Logistics Chemical Storage Supply Chain

Orthogonal Protection Strategy: Selective Boc Deprotection Enables Sequential Functionalization

The Boc group on N-BOC-3-Methoxy-4-nitroaniline can be removed under acidic conditions (e.g., TFA, HCl/dioxane) without affecting the nitro group, which is stable to acid but can be reduced to an amine under hydrogenation or metal-mediated conditions . This orthogonal protection is not available with unprotected 3-methoxy-4-nitroaniline, where the free amine would react with electrophiles or oxidize. While other Boc-protected anilines share this feature, the specific 3-methoxy-4-nitro substitution pattern is uniquely suited for constructing heterocyclic scaffolds such as benzimidazoles and quinazolines [1].

Medicinal Chemistry Protecting Groups Organic Synthesis

Optimal Application Scenarios for N-BOC-3-Methoxy-4-nitroaniline (CAS 877671-39-1) in Medicinal Chemistry and Process R&D


Scaffold for Heterocyclic Libraries in Drug Discovery

The 3-methoxy-4-nitrophenyl motif, with its Boc-protected aniline nitrogen, serves as a privileged scaffold for constructing benzimidazoles, quinazolines, and other nitrogen-containing heterocycles [1]. Following Boc deprotection, the aniline can undergo cyclocondensation with carbonyl compounds or participate in Buchwald-Hartwig aminations. The methoxy group at the 3-position influences the electronics of the aromatic ring, potentially improving the drug-like properties of the resulting library members .

Synthesis of Piperazine- and Adamantane-Based Bioactive Molecules

Patented routes utilize the 3-methoxy-4-nitrophenyl core to append piperazine and adamantane units, yielding compounds with potential antiviral or CNS activity [1]. The Boc group on the aniline nitrogen remains intact during the piperazine coupling step, demonstrating the utility of this orthogonal protection strategy in assembling complex molecular architectures [1].

Protected Intermediate for Reductive Amination and Cross-Coupling

The nitro group can be reduced to the corresponding aniline derivative under catalytic hydrogenation, while the Boc group is retained . This generates a Boc-protected 3-methoxy-p-phenylenediamine that is a versatile building block for reductive aminations with aldehydes or ketones, and for Pd-catalyzed cross-couplings with aryl halides. The Boc protection prevents unwanted side reactions during these transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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